

Ampelopsin F: A Technical Guide on Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelopsin F*

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Introduction

Ampelopsin F is a naturally occurring resveratrol dimer, a class of polyphenolic compounds known for their diverse biological activities. It is crucial to distinguish **Ampelopsin F** from Dihydromyricetin (also sometimes referred to as Ampelopsin), which is a flavonoid with a different chemical structure and biological profile. This guide focuses exclusively on the physicochemical properties and known biological activities of **Ampelopsin F**, a compound of growing interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its chemical characteristics, experimental protocols for its analysis, and insights into its mechanism of action.

Physicochemical Properties of Ampelopsin F

Ampelopsin F has been isolated as both dextrorotatory (+) and levorotatory (-) enantiomers from different plant sources. The quantitative physicochemical data for **Ampelopsin F** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₈ H ₂₂ O ₆	[1]
Molecular Weight	454.5 g/mol	[1]
Melting Point	220–222 °C (decomposes)	[2]
Appearance	Amorphous brown solid	[2]
Solubility	Low water solubility. Soluble in methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, chloroform, and dichloromethane.	[2][3]
UV-Vis Spectroscopy (in Methanol)	λ _{max} at 220 and 282 nm	[2]
Mass Spectrometry (HR-FAB-MS)	m/z 454.1416 [M] ⁺ (calculated for C ₂₈ H ₂₂ O ₆ , 454.1410)	[2]
¹ H NMR (500 MHz, CD ₃ OD)	δ 7.02 (2H, d, J = 8.6 Hz), 6.72 (2H, d, J = 6.9 Hz), 6.69 (2H, d, J = 8.3 Hz), 6.50 (2H, d, J = 6.7 Hz), 6.38 (1H, d, J = 2.0 Hz), 6.36 (1H, d, J = 2.3 Hz), 6.08 (1H, d, J = 2.6 Hz), 6.01 (1H, d, J = 2.0 Hz), 4.08 (1H, s), 3.56 (1H, s), 3.23 (1H, s)	[2]
¹³ C NMR (125 MHz, CD ₃ OD)	Signals representing 28 carbon atoms.	[2]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and biological evaluation of **Ampelopsin F** are crucial for reproducible research. The following sections outline key experimental protocols.

Isolation and Structure Elucidation of (-)-Ampelopsin F from *Dryobalanops oblongifolia*

- Extraction: The tree bark of *Dryobalanops oblongifolia* is extracted with acetone.[\[2\]](#)
- Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - Gravitational column chromatography over silica gel.
 - Vacuum liquid chromatography.
 - Radial chromatography.
- Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods:
 - UV-Vis Spectroscopy: To identify the characteristic chromophores of oligostilbenes.[\[2\]](#)
 - Mass Spectrometry (MS): To determine the molecular weight and formula.[\[2\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[\[2\]](#)

Antimalarial Activity Assay

The antimalarial activity of (-)-**Ampelopsin F** was evaluated against *Plasmodium falciparum*.

- Method: The in vitro antimalarial activity is determined using the method described by Trager and Jensen.[\[2\]](#) This method involves the cultivation of the malaria parasite in human erythrocytes.
- Procedure:
 - The parasites are cultured in the presence of varying concentrations of the test compound.

- The growth of the parasite is monitored, often by microscopic examination of Giemsa-stained smears or by using biochemical assays that measure parasite-specific enzymes like lactate dehydrogenase.
- The concentration at which the compound inhibits 50% of parasite growth (IC_{50}) is calculated. For (-)-**Ampelopsin F**, the reported IC_{50} value is 0.001 $\mu\text{g/mL}$ against the 3D7 strain of *P. falciparum*.^[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of (+)-**Ampelopsin F** has been assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

- Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
- Procedure:
 - A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
 - Different concentrations of **Ampelopsin F** are added to the DPPH solution.
 - The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
 - The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
 - The percentage of radical scavenging activity is calculated, and the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals) is determined. (+)-**Ampelopsin F** has shown moderate DPPH scavenging activity.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Ampelopsin F** derivatives has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the

purple color is proportional to the number of viable cells.

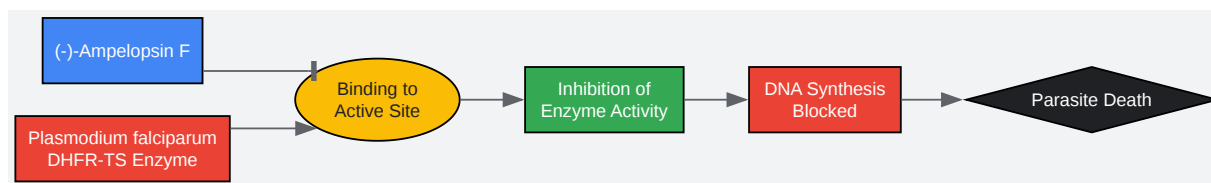
- Procedure:
 - Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere.
 - The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
 - MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
 - A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
 - The absorbance is read at a specific wavelength (around 570 nm) using a microplate reader.
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Biological Activities and Signaling Pathways

While extensive research on the signaling pathways of Dihydromyricetin exists, specific data for **Ampelopsin F** is more limited. The known biological activities and proposed mechanisms of action for **Ampelopsin F** are detailed below.

Antimalarial Activity and Mechanism of Action

(-)-**Ampelopsin F** has demonstrated potent antimalarial activity.[2] Computational studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate its mechanism of action. These studies suggest that (-)-**Ampelopsin F** acts as an inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA synthesis and parasite replication. The proposed mechanism involves the binding of **Ampelopsin F** to the active site of PfDHFR, thereby inhibiting its function. The hydroxyl groups on the **Ampelopsin F** molecule are thought to play a key role in forming strong hydrogen bonds within the enzyme's active site.



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Caption: Proposed antimalarial mechanism of (-)-**Ampelopsin F**.

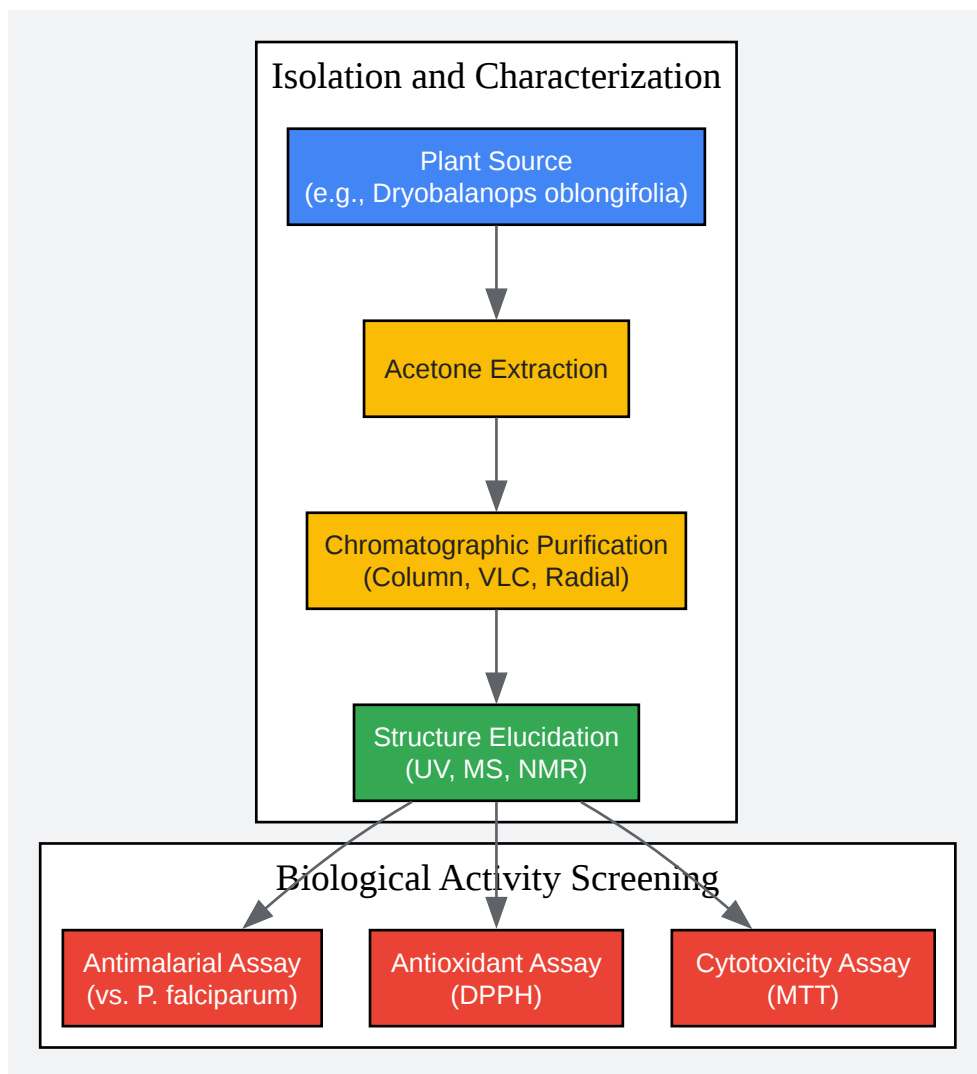
SIRT1 Inhibition

Studies have shown that (-)-**Ampelopsin F** exhibits inhibitory activity against Sirtuin 1 (SIRT1), a class III histone deacetylase. SIRT1 is involved in various cellular processes, including gene silencing, metabolism, and aging. The inhibition of SIRT1 by **Ampelopsin F** suggests its potential role in modulating these pathways, although further research is needed to elucidate the specific downstream effects.

Antioxidant and Cytotoxic Activities

(+)-**Ampelopsin F** has been reported to possess antioxidant properties, as demonstrated by its ability to scavenge free radicals in the DPPH assay and inhibit lipid peroxidation. Furthermore, acetylated derivatives of **Ampelopsin F** have shown cytotoxic effects against cancer cell lines, indicating a potential for further investigation in oncology research.

The following diagram illustrates a general experimental workflow for the isolation and biological screening of **Ampelopsin F**.



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- To cite this document: BenchChem. [Ampelopsin F: A Technical Guide on Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12433646#physicochemical-properties-of-ampelopsin-f>]

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